2-(4-Fluorophenyl)propan-2-amine hydrochloride structure-activity relationship studies
2-(4-Fluorophenyl)propan-2-amine hydrochloride structure-activity relationship studies
An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(4-Fluorophenyl)propan-2-amine Hydrochloride
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 2-(4-fluorophenyl)propan-2-amine hydrochloride, a substituted phenethylamine derivative. By dissecting the core scaffold and key structural modifications, we explore the intricate interplay between chemical structure and pharmacological activity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel central nervous system (CNS) active agents. We will delve into the significance of the fluorinated phenyl ring, the impact of alpha-alkylation, and the role of stereochemistry, grounding our analysis in established medicinal chemistry principles and relevant pharmacological data.
Introduction: The Phenethylamine Scaffold and CNS Activity
The phenethylamine backbone is a privileged scaffold in neuroscience, forming the structural basis for a vast array of neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive compounds.[1] Amphetamine, or α-methylphenethylamine, is a prototypical CNS stimulant that exerts its effects by increasing the synaptic levels of monoamine neurotransmitters.[1][2][3] The pharmacological profile of amphetamine derivatives can be finely tuned through chemical modifications, leading to a wide spectrum of activities, from therapeutic agents for ADHD and narcolepsy to potent entactogens.[2][4]
This guide focuses on a specific derivative, 2-(4-fluorophenyl)propan-2-amine, to illustrate the principles of SAR within this chemical class. Understanding how discrete structural changes influence receptor affinity, transporter interaction, and metabolic stability is paramount for the rational design of next-generation therapeutics.
Deconstruction of the Core Scaffold: Pharmacophoric Elements
The structure of 2-(4-fluorophenyl)propan-2-amine can be broken down into three key pharmacophoric regions. The interplay between these regions dictates the compound's overall pharmacological profile.
Caption: Key pharmacophoric regions of the 2-(4-fluorophenyl)propan-2-amine scaffold.
The Aromatic Ring: A Gateway to Receptor Interaction and Metabolic Stability
The phenyl ring is a cornerstone of the amphetamine pharmacophore, engaging in hydrophobic and π-π stacking interactions with target proteins, such as monoamine transporters.[5] The substitution pattern on this ring is a critical determinant of activity and selectivity.
The Role of Para-Fluorination
The introduction of a fluorine atom at the para-position of the phenyl ring has profound effects on the molecule's properties.[6][7][8][9] Fluorine is a small, highly electronegative atom that can significantly alter a molecule's electronic properties, pKa, and metabolic stability.[9][10]
Key Effects of 4-Fluoro Substitution:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine at the 4-position, a common site of aromatic hydroxylation by cytochrome P450 enzymes, can block this metabolic pathway, thereby increasing the compound's half-life and duration of action.[6][11]
-
Receptor Binding: Fluorine's high electronegativity can modulate the electron density of the aromatic ring, potentially influencing interactions with amino acid residues in the binding pockets of transporters like the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6][10] This can alter the potency and selectivity of the compound. For instance, 4-fluoroamphetamine (4-FA) is a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[11][12]
-
Physicochemical Properties: Fluorination can increase lipophilicity, which may enhance blood-brain barrier penetration.[7] It can also alter the pKa of the amino group through inductive effects.[10]
The Alkyl Linker and α-Methylation: Impact on Potency and Selectivity
The ethylamine linker between the phenyl ring and the amino group is crucial for proper orientation within the binding site. Modifications to this linker, particularly at the alpha-carbon, are a well-established strategy for modulating activity.
From α-Methyl to α,α-Dimethyl
Standard amphetamine possesses a single methyl group at the alpha-position. This α-methyl group provides steric hindrance that protects the amine from metabolism by monoamine oxidase (MAO), significantly increasing its CNS activity compared to its parent compound, phenethylamine.
The subject of this guide, 2-(4-fluorophenyl)propan-2-amine, features a gem-dimethyl substitution at the alpha-position. This modification has several important consequences:
-
Increased Steric Bulk: The presence of a second methyl group further shields the amino group and may influence how the molecule docks within the transporter binding site. This can lead to a different selectivity profile compared to singly substituted analogs.
-
Chirality: Amphetamine is chiral, with the (S)-enantiomer being significantly more potent as a CNS stimulant than the (R)-enantiomer.[5][13][14] The α,α-dimethyl substitution in 2-(4-fluorophenyl)propan-2-amine removes this chiral center, resulting in an achiral molecule. This simplifies synthesis and eliminates the need for chiral separations, but also prevents the exploitation of stereospecific interactions that can enhance potency and selectivity.
The Amino Group: The Anchor for Interaction
The primary amino group is fundamental to the activity of phenethylamines. At physiological pH, this group is protonated, forming a positively charged ammonium ion. This charged moiety is believed to form a key ionic bond with a conserved aspartate residue in the binding site of monoamine transporters. The hydrochloride salt form ensures stability and solubility for analytical and potential formulation purposes.[15]
Structure-Activity Relationship (SAR) Summary
The following table summarizes the key SAR points for modifications to the 2-(4-fluorophenyl)propan-2-amine scaffold, drawing inferences from the broader amphetamine class.
| Structural Modification | Position | Effect on Activity | Rationale |
| Fluorine Substitution | Para (4-position) | Increased metabolic stability; altered transporter selectivity (e.g., increased serotonergic activity relative to dopamine).[11][16] | Blocks P450-mediated hydroxylation; alters electronic properties of the phenyl ring.[6][7] |
| Ortho/Meta (2- or 3-position) | Generally reduces stimulant activity compared to para-substitution. | May cause steric hindrance or unfavorable electronic changes for optimal transporter binding. | |
| Alkyl Substitution | α-position (gem-dimethyl) | Removes chirality; increases steric bulk, potentially altering selectivity. | Prevents stereospecific interactions but may offer unique binding modes. |
| N-alkylation (e.g., N-methyl) | Can increase potency and alter selectivity (e.g., methamphetamine vs. amphetamine). | Modifies basicity and lipophilicity, impacting transporter affinity and blood-brain barrier penetration. | |
| Phenyl Ring Replacement | Bioisosteric replacement (e.g., with thiophene, pyridine) | Can significantly alter potency, selectivity, and ADMET properties.[17][18][19] | Modifies electronics, lipophilicity, and hydrogen bonding capacity.[17][20] |
Synthetic Strategies and Methodologies
The synthesis of 2-(4-fluorophenyl)propan-2-amine hydrochloride and its analogs typically proceeds through established routes for phenethylamine derivatives. A common conceptual pathway involves the formation of a key intermediate, followed by the introduction of the amine.
Conceptual Synthetic Workflow
Caption: A generalized workflow for the synthesis of 2-(4-fluorophenyl)propan-2-amine HCl.
Experimental Protocol: Reductive Amination (Illustrative)
The following is a representative, non-optimized protocol for the reductive amination step, a common method for synthesizing such amines.
Objective: To synthesize 2-(4-fluorophenyl)propan-2-amine from 1-(4-fluorophenyl)propan-2-one.
Materials:
-
1-(4-fluorophenyl)propan-2-one
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-fluorophenyl)propan-2-one (1.0 eq) and a suitable ammonia source like ammonium acetate (excess, ~10 eq) in anhydrous methanol.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (approx. 1.5 eq) portion-wise, monitoring for any gas evolution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Quench the reaction by the slow addition of water. Reduce the volume of methanol under reduced pressure. Basify the aqueous solution with NaOH (e.g., 2M solution) to a pH > 12 to deprotonate the amine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base amine. The product may be purified further by distillation or column chromatography if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of HCl in ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(4-fluorophenyl)propan-2-amine hydrochloride.
Self-Validation: The identity and purity of the final compound must be confirmed using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and melting point analysis.
Future Directions and Optimization Strategies
The SAR of 2-(4-fluorophenyl)propan-2-amine provides a foundation for further optimization. Key strategies for designing novel analogs with potentially improved properties include:
-
Bioisosteric Replacement of the Phenyl Ring: Replacing the 4-fluorophenyl ring with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) could modulate the compound's electronic and steric properties, leading to altered selectivity and improved ADMET profiles.[17][18][19][21]
-
Modulation of α-Substitution: While the gem-dimethyl group removes chirality, exploring analogs with other small alkyl groups (e.g., cyclopropyl) could introduce conformational constraints and lead to novel pharmacological profiles.
-
N-Functionalization: Introducing different substituents on the nitrogen atom can profoundly impact activity. This is a classic strategy in amphetamine chemistry (e.g., the N-methyl group in methamphetamine) and can be explored to fine-tune potency and selectivity.[22]
Conclusion
The structure-activity relationship of 2-(4-fluorophenyl)propan-2-amine hydrochloride is a compelling case study in medicinal chemistry. Each component of the molecule—the para-fluorophenyl ring, the α,α-dimethylpropyl linker, and the primary amine—plays a distinct and crucial role in defining its interaction with biological targets. The para-fluoro substitution is key for enhancing metabolic stability, while the gem-dimethyl group at the alpha position removes chirality and introduces steric bulk that differentiates it from classical amphetamines. By understanding these fundamental SAR principles, researchers can more effectively design and synthesize novel phenethylamine derivatives with tailored pharmacological profiles for therapeutic applications.
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